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This in-depth guide explores the discovery of (-)-asparagine, the first amino acid to be

identified, and its rich historical context. We delve into the seminal experiments of the 19th

century, presenting the available quantitative data, detailing the experimental protocols as they

were described, and providing a visual representation of the key scientific milestones and

biosynthetic pathways.

Executive Summary
In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a novel

crystalline substance from asparagus juice, which they named asparagine.[1][2][3][4][5] This

discovery marked the dawn of amino acid chemistry, a field that would become fundamental to

our understanding of biochemistry and life itself. The naturally occurring form, (-)-asparagine,

was the first of the proteinogenic amino acids to be discovered. The subsequent decades saw

the elucidation of its elemental composition, the determination of its molecular structure

through chemical degradation and synthesis, and the fascinating discovery of its

stereoisomerism, which provided early insights into the chiral nature of biological molecules.

This document provides a detailed chronicle of these pivotal moments in chemical history.

Historical Context and Key Discoveries
The early 19th century was a period of significant advancement in chemistry, with a growing

interest in the chemical constituents of living organisms. The discovery of asparagine was a
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landmark event that spurred further research into the building blocks of proteins.

The Initial Isolation (1806)
Louis-Nicolas Vauquelin and his young assistant, Pierre Jean Robiquet, were conducting a

chemical analysis of asparagus juice (Asparagus sativus) when they observed the formation of

a crystalline substance upon evaporation.[1][3] This substance was unlike any known plant acid

or salt. Their findings were published in the journal Annales de Chimie in 1806.[2][3]

Elucidation of Chemical Formula and Structure
The determination of asparagine's structure was a collaborative effort that spanned several

decades and involved some of the most prominent chemists of the era.

1833: Elemental Analysis: The first reasonably accurate empirical formula for asparagine

was provided by the German chemist Justus von Liebig.[1] His meticulous work on elemental

analysis was crucial in establishing the chemical composition of many organic compounds.

1846: Unveiling the Carbon Backbone: The Italian chemist Raffaele Piria conducted a pivotal

experiment where he treated asparagine with nitrous acid.[1] This reaction resulted in the

conversion of asparagine to malic acid, a known four-carbon dicarboxylic acid. This

experiment demonstrated that asparagine possessed a fundamental four-carbon chain

structure.[1]

1888: Confirmation through Synthesis: The definitive structure of asparagine was confirmed

by the Italian chemist Arnaldo Piutti through chemical synthesis.[6] This achievement not

only verified the proposed structure but also represented a significant step forward in the

field of organic synthesis.

The Dawn of Stereochemistry: The Discovery of (+)-
Asparagine
A remarkable chapter in the history of asparagine was the discovery of its enantiomer. In 1886,

Arnaldo Piutti isolated a second form of asparagine from vetch seedlings that had sprouted in

the dark.[6] This new form had physical properties identical to those of the asparagine from

asparagus, with one profound exception: its effect on plane-polarized light. While the original
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asparagine was levorotatory (rotating light to the left), this new isomer was dextrorotatory

(rotating light to the right).[6]

Piutti also made the striking observation that the dextrorotatory asparagine had a distinctly

sweet taste, whereas the naturally occurring levorotatory form was insipid.[6] This was one of

the earliest demonstrations of stereospecificity in biological reception, a concept that would

later be championed by Louis Pasteur and become a cornerstone of pharmacology and

biochemistry.

The work of Louis Pasteur on the separation of tartaric acid enantiomers provided the

theoretical framework for understanding the existence of these mirror-image molecules.

Quantitative Data
The early quantitative analysis of asparagine was fundamental to its characterization. The

following tables summarize the key data available from historical and modern sources.

Property Reported Value Investigator(s) Year

Specific Rotation [α]D

of (-)-Asparagine
-5.43° Arnaldo Piutti 1886

Specific Rotation [α]D

of (+)-Asparagine
+5.41° Arnaldo Piutti 1886

Table 1: Early Measurements of the Specific Rotation of Asparagine Enantiomers.[6]

Element Percentage (%)

Carbon (C) 36.36

Hydrogen (H) 6.10

Nitrogen (N) 21.20

Oxygen (O) 36.33

Table 2: Modern Elemental Composition of Asparagine (C₄H₈N₂O₃).
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Property Value

Molecular Formula C₄H₈N₂O₃

Molar Mass 132.12 g/mol

Solubility in water at 25°C 2.94 g/100 mL[1]

pKa (carboxyl group) ~2.1

pKa (amino group) ~8.80[1]

Table 3: General Physicochemical Properties of Asparagine.

Experimental Protocols
The following sections detail the methodologies used in the key historical experiments related

to asparagine. These protocols are reconstructed based on available descriptions from the

19th-century literature.

Isolation of (-)-Asparagine from Asparagus Juice
(Vauquelin and Robiquet, 1806)
This procedure is based on the description of the original isolation.

Extraction: Fresh asparagus shoots were pressed to obtain the juice.

Coagulation and Filtration: The juice was heated to boiling to coagulate the albumin proteins.

The coagulated proteins were then removed by filtration.

Concentration and Crystallization: The clarified juice was evaporated slowly. Upon cooling,

crystals of asparagine formed.

Purification: The crystals were likely purified by recrystallization from water to obtain the final,

pure substance.

Conversion of Asparagine to Malic Acid (Piria, 1846)
This experiment was crucial for determining the carbon backbone of asparagine.
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Reaction Setup: A solution of asparagine in water was prepared.

Addition of Nitrous Acid: A source of nitrous acid (likely by adding a nitrite salt to a strong

acid) was introduced into the asparagine solution.

Reaction: The mixture was allowed to react. The amino group of asparagine was converted

to a hydroxyl group, with the liberation of nitrogen gas, yielding malic acid.

Isolation and Identification: The resulting malic acid was isolated and its properties were

compared to those of known samples of malic acid.

Synthesis of Asparagine (Piutti, 1887-1890)
Piutti's synthesis provided the definitive proof of asparagine's structure. His initial method was

later refined.

Initial Synthesis (1887):

Starting Material: The synthesis began with the reduction of the oxime of oxaloacetate ether.

Formation of Monoethyl Esters: This reduction yielded two isomeric monoethyl esters of

aminosuccinic acid.

Amidation: The appropriate ester was then amidated to produce asparagine.

Modified Synthesis (1890):

Starting Material: The synthesis commenced with the silver salt of γ-oximidosuccinic acid in

ether.

Formation of Diethyl Nitrilosuccinate: Evaporation of the solvent and removal of silver iodide

yielded diethyl nitrilosuccinate as an oil.

Bromination: The oil was treated with bromine in acetic acid to yield an optically inactive

brominated compound.

Reduction: The brominated intermediate was reduced with sodium amalgam in acetic acid.
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Isolation: The final asparagine product was isolated from the reaction mixture.[6]

Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the

discovery and biochemistry of asparagine.

1806 Vauquelin & Robiquet
Isolate (-)-Asparagine

1833 Liebig
Determines Empirical Formula

1846 Piria
Converts Asparagine to Malic Acid

1886 Piutti
Discovers (+)-Asparagine

1888 Piutti
Confirms Structure by Synthesis
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A timeline of the key discoveries in the history of asparagine.
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Vauquelin & Robiquet's Isolation Protocol
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Workflow for the original isolation of (-)-asparagine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1667644?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asparagine Biosynthesis

Oxaloacetate AspartateTransaminase AsparagineAsparagine Synthetase AMP + PPiATP ->
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Simplified pathway of asparagine biosynthesis.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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